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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2]
As with any active pharmaceutical ingredient (API), it is critical to control the levels of impurities
to ensure the safety and efficacy of the drug product. One such impurity is Sofosbuvir
impurity G, which is a diastereoisomer of Sofosbuvir.[3][4] Due to their similar chemical
structures, the separation of diastereomers can be challenging. This application note describes
a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the
guantitative determination of Sofosbuvir impurity G in bulk drug substances.

This method is designed to provide high resolution and sensitivity, enabling accurate
guantification of impurity G, even at low levels. The method is based on reversed-phase
chromatography, which is a widely used technique for the analysis of pharmaceutical
compounds.[1][5][6]

Experimental Protocols
1. Instrumentation and Chromatographic Conditions

A standard HPLC or UPLC system equipped with a UV detector is suitable for this method. The
following conditions are recommended for the separation of Sofosbuvir and impurity G:
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Parameter

Recommended Condition

HPLC System

Agilent 1200 series or equivalent with UV/PDA

detector

Column

Waters X-bridge C18 (150 mm x 4.6 mm, 3.5

pum) or equivalent

Mobile Phase A

0.1% Trifluoroacetic acid in water

Mobile Phase B

Acetonitrile

Gradient See Gradient Table below
Flow Rate 1.0 mL/min

Column Temperature 35°C

Detector Wavelength 263 nm

Injection Volume 10 pyL

Run Time

Approximately 85 minutes

Gradient Table:

Time (minutes)

% Mobile Phase A

% Mobile Phase B

0 95 5
15 95 5
40 40 60
70 40 60
75 95 5
85 95 5

2. Preparation of Solutions

o Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio is used as the diluent.[5]
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» Standard Stock Solution of Sofosbuvir: Accurately weigh about 25 mg of Sofosbuvir
reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and
sonicate to dissolve. Make up to volume with the diluent and mix well.[7]

o Standard Stock Solution of Sofosbuvir Impurity G: Accurately weigh about 25 mg of
Sofosbuvir impurity G reference standard into a 25 mL volumetric flask. Add approximately
15 mL of diluent and sonicate to dissolve. Make up to volume with the diluent and mix well.

o System Suitability Solution: Prepare a solution containing approximately 1000 pg/mL of
Sofosbuvir and 10 pg/mL of Sofosbuvir impurity G in the diluent.

o Sample Preparation: Accurately weigh a quantity of the tablet powder equivalent to about
100 mg of Sofosbuvir into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate
for 30 minutes with intermittent shaking to ensure complete dissolution.[7] Make up to
volume with the diluent, mix well, and filter through a 0.45 pum nylon filter.

3. Analytical Procedure
o Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
« Inject the diluent as a blank to ensure a clean baseline.

« Inject the system suitability solution in six replicates. The system is deemed suitable if the
resolution between Sofosbuvir and impurity G is greater than 2.0, and the relative standard
deviation (%0RSD) for the peak areas of replicate injections is not more than 2.0%.

« Inject the standard solutions.
* Inject the sample solutions.

o Calculate the amount of Sofosbuvir impurity G in the sample using the peak areas
obtained from the chromatograms of the standard and sample solutions.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method for the
determination of Sofosbuvir impurity G.
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Resolution
. ) Limit of Limit of (between
Retention Time . e s .
Analyte (min) Detection Quantification Sofosbuvir
min
(LOD) (ug/mL) (LOQ) (g/mL)  and Impurity
G)
Sofosbuvir ~48.0 0.04 0.125 >2.0
Impurity G ~52.0 0.03 0.10 >2.0

Note: The retention times are approximate and may vary depending on the specific HPLC
system and column used. The LOD and LOQ values are based on similar methods for

Sofosbuvir and its impurities.[5][6]
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Caption: Experimental workflow for the HPLC determination of Sofosbuvir impurity G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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